SEL120-34A HCl is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. [ [] ] It acts by competitively binding to the ATP-binding site of these kinases. [ [] ] This inhibition disrupts the activity of the CDK8 kinase module within the Mediator complex, a critical regulator of RNA polymerase II-dependent transcription. [ [, ] ] SEL120-34A HCl has demonstrated significant potential as a research tool for investigating CDK8/19-dependent cellular processes and as a potential therapeutic agent for various diseases, including acute myeloid leukemia (AML). [ [, ] ]
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene; hydrochloride is a complex organic compound classified as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK8 and CDK19. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications in treating various diseases characterized by abnormal cellular proliferation.
The compound is documented in several patent applications and scientific literature. Notable sources include:
The compound falls under the category of kinase inhibitors, which are essential in cancer therapy due to their ability to modulate cell cycle progression and apoptosis.
The synthesis of 6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene involves several key steps:
The complexity of the structure necessitates careful control over reaction conditions to prevent side reactions and ensure high yield and purity of the final product.
The molecular formula for 6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene is C₁₄H₁₅Br₂N₃. The molecular weight is approximately 540.03 g/mol .
The structure features:
This compound's unique bicyclic framework allows for specific interactions with target proteins in cellular pathways.
The compound can undergo various chemical reactions typical for piperazine derivatives:
Reactions involving this compound often require careful monitoring of temperature and solvent choice to optimize yields while minimizing degradation or unwanted side products.
The mechanism of action for 6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene primarily involves inhibition of cyclin-dependent kinases (CDK8/19).
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
The primary applications of 6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene include:
This compound represents a significant advancement in targeted cancer therapies and continues to be an area of active research within medicinal chemistry circles.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3